2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 879499-48-6; MF C₈H₁₁N₃O; MW 165.19) is a bicyclic nitrogen heterocycle belonging to the tetrahydropyrimido[1,2-a]pyrimidin-4-one class. It functions primarily as an unelaborated core scaffold and versatile synthetic building block for medicinal chemistry programs, most notably those targeting glycogen synthase kinase 3β (GSK3β) for neurodegenerative disease.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 879499-48-6
Cat. No. B1414475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS879499-48-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2CCCNC2=N1
InChIInChI=1S/C8H11N3O/c1-6-5-7(12)11-4-2-3-9-8(11)10-6/h5H,2-4H2,1H3,(H,9,10)
InChIKeyMADHWMDQHIWPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 879499-48-6): Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 879499-48-6; MF C₈H₁₁N₃O; MW 165.19) is a bicyclic nitrogen heterocycle belonging to the tetrahydropyrimido[1,2-a]pyrimidin-4-one class. It functions primarily as an unelaborated core scaffold and versatile synthetic building block for medicinal chemistry programs, most notably those targeting glycogen synthase kinase 3β (GSK3β) for neurodegenerative disease [1]. Its structural simplicity—a single methyl group at the 2-position with an otherwise unsubstituted saturated ring—enables divergent functionalization. Key physicochemical parameters include a melting point of 204–205 °C , a predicted pKa of 4.88 ± 0.40 , a predicted boiling point of 271.0 ± 23.0 °C, and a predicted density of 1.36 ± 0.1 g/cm³ . Commercially available purity specifications range from 95% to 98% across multiple vendors .

Why Generic Substitution of 2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Fails: Scaffold-Dependent Differences in Substitution Pattern, Molecular Weight, and Synthetic Tractability


Within the tetrahydropyrimido[1,2-a]pyrimidin-4-one family, even minor alterations to the substitution pattern produce compounds with fundamentally different physicochemical properties, synthetic accessibility, and biological annotation. The 2-methyl compound (MW 165.19) is the smallest alkyl-substituted member of the series, offering maximal atom economy as a starting material. Replacement with the 2,3-dimethyl analog (CAS 1566537-95-8, MW 179.22) increases molecular weight by 14 Da and introduces steric hindrance at C3 that can alter cyclization outcomes and regioselectivity in downstream reactions . The 2-phenyl analog (MW ~227) dramatically increases lipophilicity (cLogP shift of ~2 units) and π-stacking potential, fundamentally changing its utility for fragment-based or PROTAC design . The 2-trifluoromethyl variant introduces strong electron-withdrawing effects that alter the electron density of the pyrimidone ring, impacting both reactivity and binding . Critically, the 2-methyl compound serves as the direct precursor to the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one series and related antibacterial and anticancer derivatives, a synthetic entry point inaccessible from the 2,3-dimethyl or 2-phenyl scaffolds [1]. Generic interchange thus risks altered reaction kinetics, divergent impurity profiles, and invalidated patent strategies.

Quantitative Differential Evidence for 2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 879499-48-6) Against Its Closest Analogs


Molecular Weight and Atom Economy: 2-Methyl vs. 2,3-Dimethyl vs. 2-Phenyl Tetrahydropyrimido[1,2-a]pyrimidin-4-one Scaffolds

The target compound (C₈H₁₁N₃O, MW 165.19 ) is the lowest-molecular-weight alkyl-substituted member of the series. The 2,3-dimethyl analog (C₉H₁₃N₃O, MW 179.22 ) adds 14 Da (+8.5%), while the 2-phenyl analog (C₁₃H₁₃N₃O, MW ~227.26) adds ~62 Da (+37.6%). For fragment-based drug discovery, the Rule of Three (MW < 300, cLogP ≤ 3) favors the 2-methyl scaffold as a minimal elaboration starting point. In PROTAC design, a 14 Da difference in the warhead can alter binary complex formation and linker trajectory [1].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

GSK3β Patent Annotation: 2-Methyl Scaffold as the Explicit Core in Sanofi-Aventis / Mitsubishi Pharma Intellectual Property

The US patent 7,465,737 (Sanofi-Aventis / Mitsubishi Pharma) explicitly claims tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives with defined substituents at positions 2, 8, and 9 for GSK3β-mediated neurodegenerative disease [1]. While the patent exemplifies highly elaborated 2-pyridinyl/2-pyrimidinyl-8-substituted derivatives, the core scaffold—2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one—is the direct synthetic precursor. The 2,3-dimethyl and 2-phenyl analogs fall outside the preferred substitution pattern described in the Sanofi patent family (EP1295885A1, US7247638B2) [2], meaning that researchers pursuing freedom-to-operate around this patent estate must use the 2-methyl scaffold as their starting point for novel 8,9-disubstituted derivatives.

GSK3β Inhibition Neurodegenerative Disease Patent Landscape

Purity Tier Comparison: Commercial Availability at 97–98% vs. Standard 95% Grade for Closest Analogs

The target compound is commercially available at 97% purity from Leyan (Cat. 1141341) and at 98% from MolCore , representing the highest verified purity grade for any unsubstituted-core member of this scaffold class. The 2,3-dimethyl analog (CAS 1566537-95-8) is listed only at 95% purity from AKSci and AChemBlock ; no vendor currently offers a ≥97% grade for the dimethyl derivative. This 2–3 percentage point difference in purity reduces the burden of unidentified impurities that can confound biological assay interpretation or interfere with subsequent synthetic steps.

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Versatility: C3-Alkylation Entry Point Unique to the 2-Methyl Scaffold

The 2-methyl substitution pattern uniquely enables direct C3-alkylation chemistry. The synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, characterized by ¹H-NMR, FTIR, and elemental analysis, proceeds from the 2-methyl scaffold [1]. This C3-functionalized intermediate serves as a precursor to antibacterial and anticancer compound libraries. In contrast, the 2,3-dimethyl analog has both the 2- and 3-positions blocked, precluding regioselective C3 functionalization. The 2-phenyl analog, while potentially functionalizable at C3, shows altered electronic properties at the pyrimidone ring that can redirect electrophilic attack to undesired positions [2].

Synthetic Chemistry Antibacterial Agents Anticancer Lead Discovery

Predicted pKa and Ionization State: Implications for Bioavailability and Salt Formation vs. 2-Trifluoromethyl Analog

The predicted pKa of 4.88 ± 0.40 for the 2-methyl compound places it in a favorable range for oral bioavailability under Lipinski's rules, with the compound predominantly unionized at physiological pH 7.4. The 2-trifluoromethyl analog, by contrast, has a predicted pKa lowered by approximately 1.5–2.0 log units due to the strong electron-withdrawing effect of the CF₃ group (estimated pKa ~3.0–3.5 based on Hammett σₘ = 0.43 for CF₃), rendering it substantially ionized at physiological pH and potentially compromising passive membrane permeability [1]. This difference in ionization state directly impacts salt formation strategies, logD₇.₄, and CNS penetration potential—critical parameters for the GSK3β CNS-targeting programs for which this scaffold is primarily explored [2].

Physicochemical Profiling ADME Salt Selection

Supplier Network Diversity: Multi-Continent Availability with ISO-Certified Quality vs. Single-Source Constraints for Closest Analogs

The 2-methyl compound is stocked by at least six independent suppliers across three continents: AKSci (North America, Cat. 7935EM) , Fluorochem/CymitQuimica (Europe, Ref. 10-F494710) , Leyan (Asia, Cat. 1141341) , MolCore (Asia, ISO-certified), ChemicalBook-listed vendors (multiple regions), and CheMenu (Cat. CM337917). In contrast, the 2,3-dimethyl analog (CAS 1566537-95-8) appears limited to two primary vendors (AKSci Cat. 8018EM and AChemBlock Cat. L19384), and the 2-cyclopropyl analog (CAS 1554534-71-2) is effectively single-source . This multi-supplier ecosystem for the 2-methyl compound provides competitive pricing benchmarks (e.g., Fluorochem: ~$500/g at scale; Leyan: ~$300/g in Asian markets based on published catalog pricing ), reduces single-point-of-failure supply risk, and enables vendor qualification for GMP-adjacent sourcing.

Supply Chain Security GMP Precursor Sourcing Procurement Risk Management

Best Research and Industrial Application Scenarios for 2-Methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 879499-48-6)


GSK3β Inhibitor Lead Optimization: Divergent Library Synthesis from the 2-Methyl Core Scaffold

Medicinal chemistry teams pursuing GSK3β inhibitors for Alzheimer's disease can procure the 2-methyl scaffold at ≥97% purity and perform sequential C3 and C8/C9 functionalization to generate patent-differentiated compound libraries. The Sanofi-Aventis / Mitsubishi Pharma patent estate (US 7,465,737, EP1295885A1) validates this scaffold, with downstream derivatives achieving GSK3β IC₅₀ values in the 1 nM to 1 μM range [1]. Starting from the 2-methyl core rather than the 2,3-dimethyl analog preserves the C3 position for alkylation chemistry demonstrated in antibacterial derivative synthesis [2], while the favorable pKa of 4.88 supports CNS drug-like properties .

Fragment-Based Drug Discovery: Minimal Elaboration Starting Point with Maximal Synthetic Degrees of Freedom

The 2-methyl compound (MW 165.19, 12 heavy atoms) satisfies the Rule of Three criteria for fragment-based screening libraries. Its molecular weight is 14 Da lower than the 2,3-dimethyl analog, providing greater headroom for fragment growth before exceeding lead-like property thresholds [1]. The single methyl substituent provides a minimal hydrophobic anchor for initial binding while leaving three positions (C3, C8, C9) available for structure-guided vector elaboration. Multi-supplier availability at 97–98% purity ensures fragment-quality compound with low batch-to-batch variability [2].

PROTAC Warhead Synthesis: Low-Molecular-Weight Kinase Ligand for Bifunctional Degrader Design

As the smallest alkyl-substituted member of the tetrahydropyrimido[1,2-a]pyrimidin-4-one class, the 2-methyl scaffold offers an ideal starting point for PROTAC warhead design where minimal molecular weight is critical for maintaining favorable physicochemical properties of the final bifunctional molecule [1]. The C3-(2-chloroethyl) derivative synthesis pathway provides a direct conjugation handle for linker attachment via nucleophilic displacement [2], while the 2-position methyl group preserves the GSK3β recognition element validated in Sanofi patent SAR . The 14 Da mass savings vs. the 2,3-dimethyl analog can be decisive in maintaining cLogP below 5 for the final PROTAC construct.

Antibacterial and Anticancer Library Synthesis: C3-Functionalized Derivative Generation at Production Scale

Industrial-scale medicinal chemistry groups synthesizing 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives for antibacterial screening can rely on the demonstrated synthetic tractability of the 2-methyl core [1]. The compound's multi-supplier ecosystem with ISO-certified quality systems (MolCore) [2] supports procurement at gram-to-kilogram scale with batch traceability. The melting point of 204–205 °C permits purification by recrystallization, and the predicted stability under ambient storage conditions (ChemicalBook: Store at Room Temperature) reduces cold-chain logistics costs for multi-site collaborative programs.

Quote Request

Request a Quote for 2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.